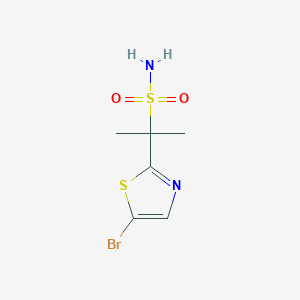
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide
Overview
Description
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a sulfonamide group attached to the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide typically involves the bromination of a thiazole precursor followed by sulfonamide formation. One common method involves the bromination of 2-aminothiazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 5-bromo-2-aminothiazole is then reacted with propane-2-sulfonyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties, often through the formation of metal complexes with enhanced biological activity.
Materials Science: It is used in the development of organic materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The bromine atom and thiazole ring contribute to the compound’s binding affinity and specificity for its targets. For example, in antimicrobial applications, the compound may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a thiazole ring.
2-(4-Bromophenyl)thiazole: Similar structure but with a phenyl group instead of a sulfonamide group.
5-Bromo-2-thiophenesulfonamide: Similar structure but with a thiophene ring and sulfonamide group.
Uniqueness
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide is unique due to the combination of its brominated thiazole ring and sulfonamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H9BrN2O2S2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide |
InChI |
InChI=1S/C6H9BrN2O2S2/c1-6(2,13(8,10)11)5-9-3-4(7)12-5/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
ANOROHOVEQOVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














